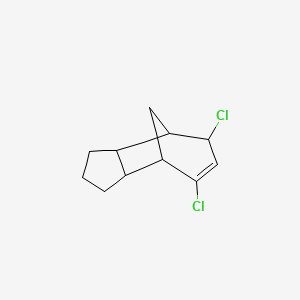
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene is a complex organic compound characterized by its unique structure, which includes a methanoazulene core with chlorine substituents at positions 5 and 7. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the methanoazulene core, followed by chlorination to introduce the chlorine atoms at the specified positions. Common reagents used in these reactions include chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Advanced techniques such as catalytic hydrogenation and high-pressure reactors are employed to facilitate the cyclization and chlorination steps efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the structure.
Substitution: Chlorine atoms can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce dechlorinated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloalkanes: Compounds like cyclohexane and cyclopentane share structural similarities but lack the chlorine substituents and methanoazulene core.
Methanoazulenes: Other methanoazulene derivatives with different substituents can be compared to highlight the unique properties conferred by the chlorine atoms.
Uniqueness
The presence of chlorine atoms at positions 5 and 7 in 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
64140-93-8 |
|---|---|
Molekularformel |
C11H14Cl2 |
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
8,10-dichlorotricyclo[5.3.1.02,6]undec-8-ene |
InChI |
InChI=1S/C11H14Cl2/c12-10-5-11(13)9-4-8(10)6-2-1-3-7(6)9/h5-10H,1-4H2 |
InChI-Schlüssel |
HIMXKZJCKBWLJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)

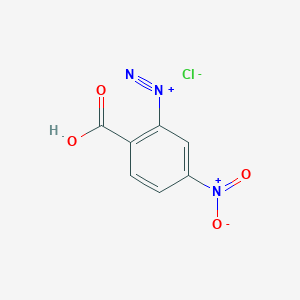

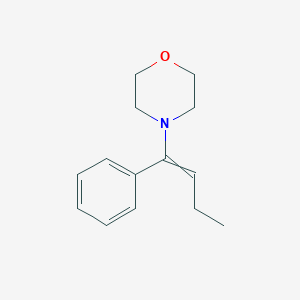
![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)

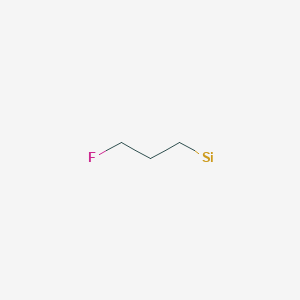
![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
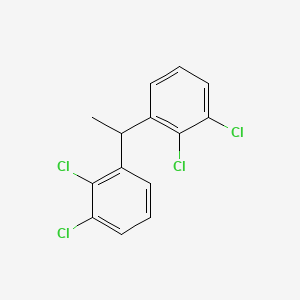

![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)
